REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][CH:5]=[C:4]([C:7]([OH:9])=O)[CH:3]=1.C(N(CC)CC)C.[CH3:17][C:18]1([CH3:24])[CH2:23][CH2:22][CH2:21][NH:20][CH2:19]1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>C(#N)C>[Br:1][C:2]1[S:6][CH:5]=[C:4]([C:7]([N:20]2[CH2:21][CH2:22][CH2:23][C:18]([CH3:24])([CH3:17])[CH2:19]2)=[O:9])[CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CS1)C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
7.1 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.4 mmol
|
Type
|
reactant
|
Smiles
|
CC1(CNCCC1)C
|
Name
|
|
Quantity
|
2.4 mmol
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in DCM
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with 0-40% ethyl acetate in cyclohexane
|
Type
|
ADDITION
|
Details
|
The fractions containing the desired product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CS1)C(=O)N1CC(CCC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.475 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |